REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:7]=1[Br:13]>>[CH3:5][C:6]1[C:11]([N+:1]([O-:4])=[O:2])=[CH:10][CH:9]=[C:8]([CH3:12])[C:7]=1[Br:13]
|
Name
|
|
Quantity
|
83.3 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)Br
|
Name
|
acid
|
Quantity
|
167 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath (above f.p)
|
Type
|
CUSTOM
|
Details
|
to come to rt
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
FILTRATION
|
Details
|
The resulting yellow solid was filtered
|
Type
|
WASH
|
Details
|
washed with ice-water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1[N+](=O)[O-])C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |